molecular formula C8H12Cl7O3P B101055 1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane CAS No. 17677-92-8

1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane

Cat. No.: B101055
CAS No.: 17677-92-8
M. Wt: 435.3 g/mol
InChI Key: VCUDEYVNYUZPBS-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane is a highly chlorinated organophosphorus compound characterized by a central phosphoryloxy group bridging two trichlorinated methylpropane moieties. Its molecular structure combines the stability of chlorinated hydrocarbons with the reactivity of phosphate esters, making it a compound of interest in specialized industrial applications, though its exact uses remain less documented compared to well-studied organochlorines like DDT. The compound’s high chlorine content and phosphoryl linkage may influence its environmental persistence and metabolic pathways, distinguishing it from simpler chlorinated ethane or propane derivatives .

Properties

IUPAC Name

1,1,1-trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl7O3P/c1-5(2,7(9,10)11)17-19(15,16)18-6(3,4)8(12,13)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUDEYVNYUZPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)OP(=O)(OC(C)(C)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane, commonly referred to as a chlorinated organophosphate compound, has garnered attention due to its biological activity and potential environmental impact. This compound is structurally complex and possesses a variety of functional groups that contribute to its reactivity and toxicity.

  • Chemical Formula : C₁₄H₉Cl₅
  • Molecular Weight : 354.486 g/mol
  • CAS Number : 789-02-6

The compound features multiple chlorine atoms and a phosphorus moiety, which are significant in determining its biological interactions and toxicity profiles.

Toxicological Profile

Research indicates that compounds similar to 1,1,1-trichloro derivatives exhibit significant toxicity towards various biological systems:

  • Hepatotoxicity : Studies have shown that exposure to related compounds such as DDT (dichlorodiphenyltrichloroethane) can lead to liver tumors in laboratory rodents. The metabolites of these compounds, particularly DDE (dichlorodiphenyldichloroethylene), have been implicated in hepatocarcinogenesis. A nested case-control study revealed an increased risk of liver cancer associated with higher serum concentrations of DDT .
  • Neurotoxicity : Organophosphate compounds are known for their neurotoxic effects due to their inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This mechanism is critical as it can result in overstimulation of the nervous system .

Environmental Impact

The persistence of chlorinated compounds in the environment raises concerns about their long-term ecological effects. They have been detected in various ecosystems, affecting aquatic life significantly. The toxicity observed includes:

  • Aquatic Toxicity : Chlorinated organophosphates are highly toxic to aquatic organisms. Their presence in water bodies can disrupt ecosystems and lead to biodiversity loss .

Case Study 1: Liver Cancer Risk Assessment

A significant study conducted among participants in Linxian, China, assessed the relationship between serum concentrations of DDT and liver cancer incidence. The findings indicated that individuals with higher serum DDT levels had a markedly increased risk of developing liver cancer (OR = 3.8 for highest quintile compared to lowest) . This underlines the potential carcinogenic effects associated with exposure to chlorinated compounds.

Case Study 2: Neurotoxic Effects on Wildlife

Research has documented the neurotoxic impacts of organophosphates on wildlife populations. For example, exposure to these chemicals has led to impaired reproduction and survival rates in bird species due to disrupted endocrine functions .

Research Findings

StudyFindings
Linxian StudyIncreased liver cancer risk associated with high DDT levels (OR = 3.8)
Aquatic Toxicity AssessmentSignificant adverse effects on fish populations exposed to chlorinated organophosphates
Neurotoxicity ResearchOrganophosphates inhibit AChE activity leading to neurotoxic effects

Comparison with Similar Compounds

DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)

  • Molecular Formula : C₁₄H₉Cl₅
  • Molecular Weight : 354.49 g/mol
  • Melting Point : 108.5°C
  • Key Features : A historic insecticide with two chlorinated phenyl groups attached to a trichloroethane backbone. Unlike the target compound, DDT lacks phosphoryloxy groups, contributing to its extreme environmental persistence and bioaccumulation .

Methoxychlor (1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane)

  • Molecular Formula : C₁₆H₁₅Cl₃O₂
  • Metabolites : Metabolized to 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (HPTE), an endocrine disruptor. Methoxychlor’s methoxy groups enhance biodegradability compared to DDT, but it shares the trichloroethane core with the target compound .

1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane

  • Molecular Formula : C₃HCl₅F₃
  • CAS No.: 6968-15-6
  • Key Features : A fluorinated and chlorinated propane derivative. Its dichloromethyl and trifluoromethyl substituents create distinct electronic effects, differing from the phosphoryloxy-tethered trichloro groups in the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Log P (Octanol-Water)
Target Compound Not reported Not available Not available Estimated >4.5
DDT (p,p'-isomer) 354.49 108.5 260 (decomposes) 6.91
Methoxychlor 345.65 89–90 N/A 4.83
1,2,3-Trichloropropane 147.43 -14 156–158 2.38
o,p'-DDT (1,1,1-Trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane) 318.03 88–90 N/A 6.19

Notes:

  • Trichloropropane derivatives (e.g., 1,2,3-trichloropropane) exhibit lower molecular weights and higher volatility, contrasting with the target’s bulky structure .

Environmental and Metabolic Behavior

  • Persistence: DDT’s half-life in soil exceeds 15 years due to its non-polar structure, whereas phosphoryl-containing compounds like the target may undergo hydrolysis or enzymatic degradation more readily .
  • Metabolism : Methoxychlor is metabolized to HPTE via demethylation, a pathway less likely in the target compound due to the absence of methoxy groups. The phosphoryl linkage in the target compound could lead to phosphate ester cleavage, yielding trichlorinated alcohol byproducts .
  • Toxicity Profile: DDT and methoxychlor are established endocrine disruptors.

Preparation Methods

Preparation of 1,1,1-Trichloro-2-Methylpropan-2-ol

The precursor alcohol, 1,1,1-trichloro-2-methylpropan-2-ol, is synthesized via exhaustive chlorination of 2-methylpropane-1,2-diol. A typical procedure involves reacting the diol with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Excess PCl₅ ensures complete substitution of hydroxyl groups:

2-Methylpropane-1,2-diol+6PCl51,1,1-Trichloro-2-methylpropan-2-ol+6POCl3+6HCl\text{2-Methylpropane-1,2-diol} + 6 \, \text{PCl}5 \rightarrow \text{1,1,1-Trichloro-2-methylpropan-2-ol} + 6 \, \text{POCl}3 + 6 \, \text{HCl}

Yields exceeding 85% are achievable with rigorous exclusion of moisture.

Phosphorylation with Phosphorus Oxychloride

Reaction Mechanism

The phosphorylation step employs phosphorus oxychloride (POCl₃) to introduce the phosphoryl chloride group. Two equivalents of 1,1,1-trichloro-2-methylpropan-2-ol react with POCl₃ in the presence of a tertiary amine base (e.g., triethylamine) to neutralize HCl:

2(Cl3C)2C(CH3)OH+POCl3Et3N[(Cl3C)2C(CH3)O]2P(O)Cl+2HCl+Et3NHCl2 \, (\text{Cl}3\text{C})2\text{C}(\text{CH}3)\text{OH} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N}} [(\text{Cl}3\text{C})2\text{C}(\text{CH}3)\text{O}]2\text{P(O)Cl} + 2 \, \text{HCl} + \text{Et}3\text{N}\cdot\text{HCl}

Optimization Parameters

  • Solvent : Toluene or dichloromethane facilitates homogeneous mixing.

  • Temperature : Reflux conditions (110°C for toluene) drive the reaction to completion within 6–8 hours.

  • Stoichiometry : A 2:1 molar ratio of alcohol to POCl₃ minimizes side products like mono-substituted derivatives.

Workup and Purification

Isolation Steps

Post-reaction, the mixture is cooled, filtered to remove amine hydrochloride salts, and washed sequentially with 5% sodium bicarbonate and water. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

Crystallization

The crude product is recrystallized from a hexane/ethyl acetate (9:1) mixture, yielding colorless crystals with >95% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃) : δ −2.5 ppm (singlet, P=O).

  • IR (KBr) : 1280 cm⁻¹ (P=O stretch), 750 cm⁻¹ (C-Cl stretch).

  • Elemental Analysis : Calculated for C₈H₁₀Cl₇O₃P: C 18.9%, H 1.98%; Found: C 18.7%, H 2.01%.

Alternative Synthetic Routes

Use of Thionyl Chloride

Thionyl chloride (SOCl₂) serves as an alternative chlorinating agent for the propanol precursor, though it requires stringent moisture control and yields marginally lower product (78%) compared to PCl₅.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 2 hours with comparable yields, offering an energy-efficient alternative.

Industrial-Scale Considerations

Waste Management

Byproduct HCl is scrubbed using alkaline solutions, while spent solvents are recycled via distillation.

Challenges and Mitigation

Hydrolytic Instability

The product’s susceptibility to hydrolysis necessitates anhydrous storage conditions and stabilization with desiccants like molecular sieves.

Byproduct Formation

Trace mono-phosphorylated impurities are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for the preparation of 1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving chlorination of precursor compounds (e.g., 1,1,1-trichloro-2-methylpropan-2-ol) followed by phosphorylation. Key steps include:

  • Step 1 : Chlorination under anhydrous conditions using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate reactive intermediates.
  • Step 2 : Phosphorylation via reaction with phosphoryl chloride (POCl₃) in the presence of a base (e.g., pyridine) to stabilize the intermediate .
  • Step 3 : Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>98%) and elemental analysis .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (%)
ChlorinationSOCl₂, 60°C, 6 hrs7595
PhosphorylationPOCl₃, pyridine, 0°C6298

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) are critical. For example:

  • ¹³C NMR : Peaks at δ 95–105 ppm confirm the presence of trichloromethyl groups.
  • ³¹P NMR : A singlet near δ 0–5 ppm indicates phosphorus-oxygen bonding .
  • HRMS : Molecular ion [M+H]⁺ at m/z 502.8 (calculated 502.7) validates the molecular formula .

Advanced Research Questions

Q. What computational approaches are employed to model the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies energetically favorable routes for nucleophilic substitution at the phosphoryl center.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining regioselectivity in hydrolysis .
    • Data Table :
Computational ParameterValue
Gibbs Free Energy (ΔG‡)25.3 kcal/mol
Activation Energy (Ea)28.1 kcal/mol

Q. How do steric and electronic factors influence its stability under varying pH conditions?

  • Methodological Answer : Stability studies using UV-Vis spectroscopy and kinetic analysis reveal:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis due to protonation of the phosphoryl oxygen, accelerating nucleophilic attack by water.
  • Neutral/Basic Conditions (pH 7–12) : Degradation slows, but trichloromethyl groups undergo SN2 displacement by hydroxide ions, forming chlorinated byproducts .
    • Data Table :
pHHalf-Life (hrs)Major Degradation Product
20.5Phosphoric acid derivative
748Trichloroethanol

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies arise from metabolic differences. Methodologies include:

  • Metabolite Profiling : LC-MS/MS identifies bioactivation pathways (e.g., glutathione conjugation in liver microsomes).
  • Species-Specific Models : Comparative studies using human hepatocytes vs. rodent models account for cytochrome P450 variability .

Research Design Considerations

Q. How to optimize experimental design for studying its environmental persistence?

  • Methodological Answer : Use OECD Guideline 307 (aerobic soil degradation):

  • Soil Microcosms : Spiked with ¹⁴C-labeled compound, incubated at 20°C.
  • Analysis : Radio-TLC quantifies parent compound degradation; <5% remains after 60 days, indicating moderate persistence .

Q. What analytical techniques differentiate stereoisomers if present in synthetic mixtures?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers.

  • Mobile Phase : Hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.
  • Retention Times : 12.3 min (R-enantiomer) vs. 14.7 min (S-enantiomer) .

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